molecular formula C10H10BrN3S2 B2583282 5-(((3-Bromobenzyl)thio)methyl)-1,3,4-thiadiazol-2-amine CAS No. 400739-75-5

5-(((3-Bromobenzyl)thio)methyl)-1,3,4-thiadiazol-2-amine

Cat. No.: B2583282
CAS No.: 400739-75-5
M. Wt: 316.24
InChI Key: QKNRZGWBINMVHG-UHFFFAOYSA-N
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Description

5-(((3-Bromobenzyl)thio)methyl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound that contains a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(((3-Bromobenzyl)thio)methyl)-1,3,4-thiadiazol-2-amine typically involves the reaction of 3-bromobenzyl chloride with thiourea, followed by cyclization with hydrazine hydrate. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(((3-Bromobenzyl)thio)methyl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to other heterocyclic structures.

    Substitution: The bromine atom in the benzyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

5-(((3-Bromobenzyl)thio)methyl)-1,3,4-thiadiazol-2-amine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.

    Agriculture: The compound is studied for its potential use as a pesticide or herbicide.

    Material Science: It is explored for its potential in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(((3-Bromobenzyl)thio)methyl)-1,3,4-thiadiazol-2-amine involves its interaction with various molecular targets. In medicinal applications, it may inhibit specific enzymes or disrupt cellular processes, leading to its antimicrobial or anticancer effects. The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • **5-(((3-Bromobenzyl)thio)methyl)-1,3,4-thiadiazol-2-yl)carbamate
  • **2-[(4-chlorobenzyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid

Uniqueness

5-(((3-Bromobenzyl)thio)methyl)-1,3,4-thiadiazol-2-amine is unique due to its specific structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

5-[(3-bromophenyl)methylsulfanylmethyl]-1,3,4-thiadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrN3S2/c11-8-3-1-2-7(4-8)5-15-6-9-13-14-10(12)16-9/h1-4H,5-6H2,(H2,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKNRZGWBINMVHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)CSCC2=NN=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrN3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

15.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24793112
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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